molecular formula C13H7ClFNO3 B14624163 (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone CAS No. 54534-73-5

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone

Katalognummer: B14624163
CAS-Nummer: 54534-73-5
Molekulargewicht: 279.65 g/mol
InChI-Schlüssel: IWMFWLLIGBBSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, where the phenyl rings are substituted with chloro, nitro, and fluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Chloro-5-nitrobenzoyl chloride+2-FluorobenzenePyridine, RefluxThis compound\text{2-Chloro-5-nitrobenzoyl chloride} + \text{2-Fluorobenzene} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 2-Chloro-5-nitrobenzoyl chloride+2-FluorobenzenePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., potassium permanganate)

Major Products Formed

    Reduction: (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone

    Substitution: (2-Chloro-5-nitrophenyl)(2-substituted-phenyl)methanone

    Oxidation: Various oxidized derivatives depending on the conditions

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups such as nitro and fluoro can influence its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methanone

Uniqueness

(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the combination of chloro, nitro, and fluoro substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

54534-73-5

Molekularformel

C13H7ClFNO3

Molekulargewicht

279.65 g/mol

IUPAC-Name

(2-chloro-5-nitrophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClFNO3/c14-11-6-5-8(16(18)19)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H

InChI-Schlüssel

IWMFWLLIGBBSJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.